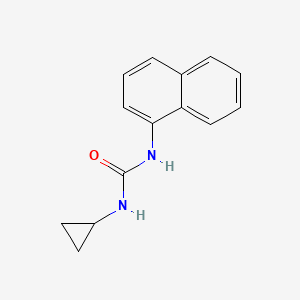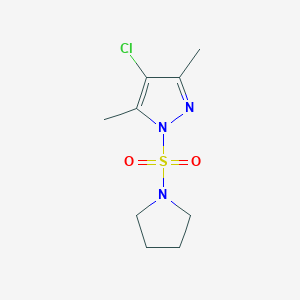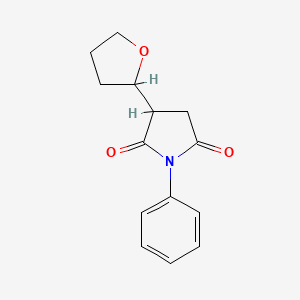![molecular formula C19H23NO4S B4973841 isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B4973841.png)
isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate is a chemical compound used in scientific research. It is also known as KN-93 and is a selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). This compound has been extensively researched for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.
Mecanismo De Acción
Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate works by inhibiting CaMKII, which is a key mediator of cellular signaling pathways. CaMKII is involved in various cellular processes, including gene expression, synaptic plasticity, and cell survival. By inhibiting CaMKII, isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate can modulate these cellular processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate has been shown to have various biochemical and physiological effects. It can reduce myocardial infarct size and improve cardiac function in animal models of ischemia-reperfusion injury and heart failure. It can also improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it can inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate has several advantages for lab experiments. It is a selective inhibitor of CaMKII and can be used to study the role of CaMKII in various cellular processes. It is also relatively stable and can be stored for long periods of time. However, it has some limitations, including its low solubility in water and its potential cytotoxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research of isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate. One potential direction is the development of more potent and selective CaMKII inhibitors. Another direction is the investigation of the therapeutic potential of isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate in other diseases, such as diabetes and stroke. Additionally, the use of isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate in combination with other drugs or therapies could also be explored.
Métodos De Síntesis
The synthesis of isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate involves several steps. The first step involves the reaction of 4-nitrobenzoic acid with 4-propylphenylsulfonyl chloride in the presence of a base to form 4-{[(4-propylphenyl)sulfonyl]amino}benzoic acid. The second step involves the reaction of the acid with isopropyl chloroformate in the presence of a base to form isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate.
Aplicaciones Científicas De Investigación
Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate has been extensively researched for its potential therapeutic applications in various diseases. It has been shown to have cardioprotective effects against ischemia-reperfusion injury and heart failure. It also has neuroprotective effects against neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-cancer properties and can inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
propan-2-yl 4-[(4-propylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-4-5-15-6-12-18(13-7-15)25(22,23)20-17-10-8-16(9-11-17)19(21)24-14(2)3/h6-14,20H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESSMPVVPAHLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4973765.png)

![3-(3,4-dimethoxyphenyl)-1-ethyl-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B4973785.png)

![[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B4973796.png)
![4-[(4-fluorobenzoyl)amino]phenyl acetate](/img/structure/B4973805.png)
![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4973813.png)
![3-(4-chlorophenyl)-2-ethyl-5,7-dimethyl-6-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4973819.png)

![3-(2-chlorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4973834.png)


![4'-(2-chlorophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4973853.png)
